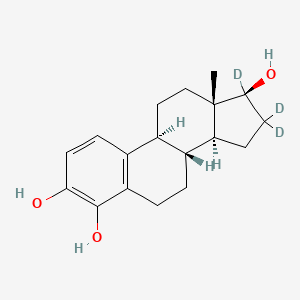

4-Hydroxy-17beta-estradiol-16,16,17-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

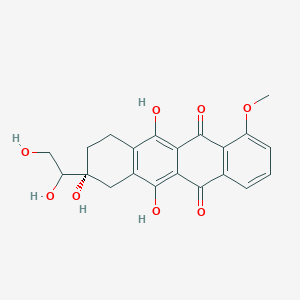

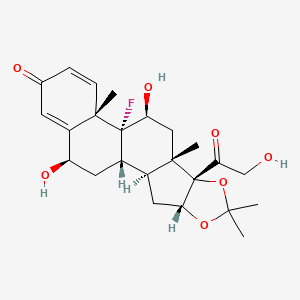

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, also known as (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is a useful research compound. Its molecular formula is C₁₈H₁₉D₅O₃ and its molecular weight is 293.41. The purity is usually 95%.

BenchChem offers high-quality (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Puissance antioxydante

La puissance antioxydante de la 17β-estradiol et des phénols polycycliques apparentés est bien établie {svg_1}. Cette propriété est une composante importante des événements complexes par lesquels ces types d'agents sont capables de protéger les neurones contre les conséquences néfastes du stress oxydatif {svg_2}.

Stratégies neuroprotectrices

Des études de relation quantitative structure-activité (QSAR) ont été réalisées pour relier la structure moléculaire et les propriétés de ces composés à leur capacité à inhiber la peroxydation des lipides, un marqueur du stress oxydatif {svg_3}. Ces recherches peuvent contribuer au développement d'une thérapie contre la neurodégénérescence associée au stress oxydatif {svg_4}.

Inhibition de la peroxydation des lipides

L'inhibition de la peroxydation des lipides induite par Fe 3+ dans l'homogénat de cerveau de rat, mesurée par un dosage détectant les substances réactives à l'acide thiobarbiturique, a été corrélée à divers descripteurs moléculaires de ces composés {svg_5}.

Conception de nouveaux antioxydants phénoliques

Plusieurs équations QSAR ont été validées comme outils exploratoires potentiellement utiles pour identifier ou concevoir de nouveaux antioxydants phénoliques intégrant le squelette structurel de la 17β-estradiol {svg_6}.

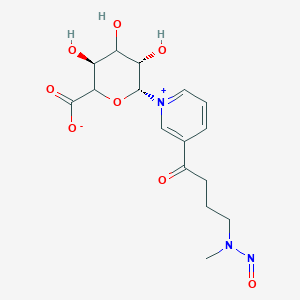

Biodégradation dans les eaux usées

Les enzymes microbiennes sont considérées comme l'une des stratégies efficaces ayant un grand potentiel pour éliminer les résidus d'E2 de l'environnement {svg_7}. Une étude a exprimé et purifié une enzyme dégradante de la 17β-estradiol de Microbacterium sp. MZT7 et a constaté qu'elle pouvait remédier à la contamination par l'E2 dans les eaux usées d'élevage synthétiques {svg_8}.

Processus moléculaire de la dégradation de l'E2

L'étude de l'enzyme dégradante de la 17β-estradiol de Microbacterium sp. MZT7 offre de nouvelles perspectives sur le processus moléculaire de la dégradation de l'E2 {svg_9}.

Mécanisme D'action

Target of Action

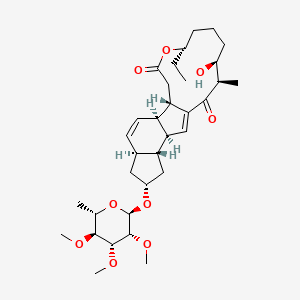

The primary target of 4-Hydroxy-17beta-estradiol-16,16,17-d5, also known as DTXSID70857765 or (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is the Estrogen Receptor . This receptor plays a crucial role in mediating the effects of estrogen, a key hormone in the regulation of various physiological processes.

Mode of Action

This compound interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZFCKXEVSGWGS-WPSCEDOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857765 |

Source

|

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221093-38-5 |

Source

|

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)

![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)